7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Overview
Description
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of pyrazolo[4,3-c]pyridine derivatives. One common method includes the iodination of 7-chloro-1H-pyrazolo[4,3-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the chlorination of 3-iodo-1H-pyrazolo[4,3-c]pyridine using chlorine gas or a chlorinating reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazolo[4,3-c]pyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for iodination.
Electrophilic Substitution: Chlorine gas or N-chlorosuccinimide for chlorination.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted pyrazolo[4,3-c]pyridines with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comparison: 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the simultaneous presence of chlorine and iodine atoms, which imparts distinct reactivity and potential biological activity compared to its analogs . The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets.
Biological Activity
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.
Molecular Formula: CHClIN
Molecular Weight: 279.47 g/mol
CAS Number: 1357946-98-5
This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique reactivity and biological properties. The compound's structure allows for various chemical reactions, including substitution and coupling reactions, enhancing its utility in drug design and synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, primarily through its interaction with tropomyosin receptor kinases (TRKs), which are critical in cancer cell proliferation and differentiation.
Compound | Cell Line | IC50 (nM) | Selectivity |
---|---|---|---|
C03 | Km-12 | 304 | MCF-7, HUVEC |
C03 | TRKA | 56 | - |
The compound demonstrated significant selectivity against specific cancer cell lines, indicating its potential as a targeted therapeutic agent. The mechanism involves the inhibition of TRKA activity, which is crucial for tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited effective inhibition of growth, suggesting its potential use as an antimicrobial agent in clinical settings.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of halogen substituents enhances its binding affinity to these targets, promoting inhibitory effects on cell proliferation.
Case Studies
-
Study on TRK Inhibition:
A study conducted by Cheng et al. synthesized several pyrazolo derivatives and evaluated their inhibitory activities against TRKA. Compound C03 exhibited an IC50 value of 56 nM against TRKA and demonstrated significant selectivity for cancer cells over normal cells . -
Antimicrobial Evaluation:
Another research effort focused on testing the antimicrobial efficacy of various pyrazolo compounds, including this compound. Results indicated that this compound effectively inhibited the growth of several pathogenic bacteria .
Properties
IUPAC Name |
7-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQSGTVPYYFSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268024 | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-98-5 | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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